
tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate
Overview
Description
tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and an oxoethyl group attached to a carbamate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and an oxoethyl group donor. One common method involves the use of tert-butyl chloroformate as the tert-butyl group donor and cyclohexylamine as the amine source. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or cyclohexyl group is replaced by other functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules and the synthesis of peptides and proteins .
Medicine: The compound is investigated for its potential use in drug development. It serves as a precursor for the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate involves its role as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amines, protecting them from unwanted reactions. The tert-butyl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine .
Comparison with Similar Compounds
tert-Butyl N-(2-oxoethyl)carbamate: Similar structure but lacks the cyclohexyl group.
tert-Butyl N-cyclohexylcarbamate: Similar structure but lacks the oxoethyl group.
Cyclohexyl N-(2-oxoethyl)carbamate: Similar structure but lacks the tert-butyl group.
Uniqueness: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, cyclohexyl, and oxoethyl) in its structure. This combination imparts specific chemical properties and reactivity, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3 |
InChI Key |
OSMRWYUPMDKOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=O)C1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran](/img/structure/B8626421.png)

![n-Methyl-n-(piperidin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8626427.png)
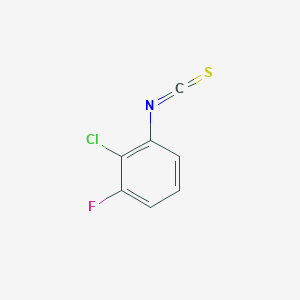
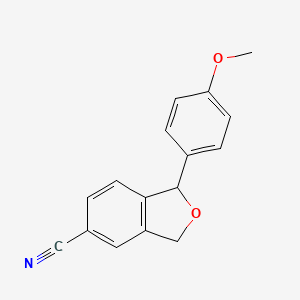
![4-[4-(Methoxymethyl)cyclohexyl]benzonitrile](/img/structure/B8626442.png)
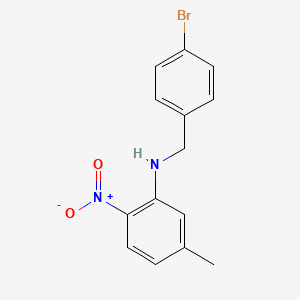
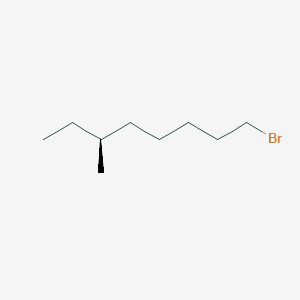
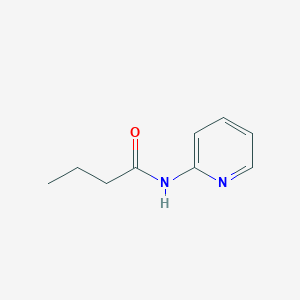
![4-[1-(4-Bromophenyl)-2-(methylamino)ethyl]phenol](/img/structure/B8626473.png)


![Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8626501.png)

